4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is a heterocyclic compound that features a spirocyclic structure, where a cyclopropane ring is fused to an indoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a brominated indoline derivative with a cyclopropane precursor under specific conditions that promote the formation of the spirocyclic ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide, under controlled temperature conditions .
Industrial Production Methods
While detailed industrial production methods for 4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indoline moiety can be oxidized to form indole derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the cyclopropane ring or the indoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation reactions can produce indole derivatives.
Scientific Research Applications
4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
4’-Bromospiro[cyclopropane-1,3’-indoline]: A closely related compound with similar structural features but lacking the ketone group.
Spiro[cyclopropane-1,3’-indoline]: Another related compound without the bromine atom.
Uniqueness
4’-Bromospiro[cyclopropane-1,3’-indolin]-2’-one is unique due to the presence of both the bromine atom and the ketone group, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for further research and development .
Biological Activity
4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and implications for therapeutic applications, supported by data tables and relevant case studies.
Structural Characteristics
The compound features a spirocyclic structure, characterized by the fusion of a cyclopropane ring with an indoline moiety. Its molecular formula is C10H8BrNO, and it can be represented by the following SMILES notation: C1CC12C3=C(C=C(C=C3)Br)NC2=O
.
Synthesis
Recent studies have focused on the diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones using metal-free cyclopropanation methods. This approach has demonstrated high yields and safety compared to traditional diazo-compound methods. The synthesized derivatives were evaluated for biological activity against various cancer cell lines .
Anticancer Properties
This compound has shown promising anticancer activity in vitro. In a study evaluating its efficacy against three human cancer cell lines—DU-145 (prostate cancer), HeLa (cervical cancer), and A-549 (lung cancer)—certain derivatives exhibited an IC50 value of less than 10 μM, indicating potent cytotoxic effects .
The biological mechanisms underlying the anticancer effects are believed to involve the modulation of cellular pathways that regulate apoptosis and cell proliferation. The unique structural features of spirocyclic compounds often enhance their reactivity and interaction with biological targets .
Antimicrobial Activity
In addition to anticancer properties, derivatives of spiro[cyclopropane-1,3'-indolin]-2'-one have been noted for their antimicrobial activity. Some compounds in this class have demonstrated effectiveness against various bacterial strains, making them potential candidates for developing new antimicrobial agents .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes notable derivatives and their unique aspects:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Spiro[indoline-3,4'-pyrrolidine]-2-carboxylic acid | Indoline core with pyrrolidine ring | Exhibits distinct neuroprotective properties |
Spiro[indoline-3,4'-oxindole]-2-carboxylic acid | Oxindole structure | Known for its anticancer activity |
Spiro[coumarin-indole]-2-carboxylic acid | Coumarin fused with indole | Antimicrobial properties |
These compounds share a common structural motif that enhances their reactivity and potential applications in medicinal chemistry .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A comprehensive study evaluated various synthesized derivatives against DU-145, HeLa, and A-549 cells. Compounds 3b and 3i were particularly noted for their low IC50 values, suggesting strong anticancer potential .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of spirocyclic derivatives, revealing significant activity against Gram-positive bacteria, which could lead to new treatments for bacterial infections .
Properties
IUPAC Name |
4-bromospiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-2-1-3-7-8(6)10(4-5-10)9(13)12-7/h1-3H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJOQBQRAHOTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3=C(C=CC=C3Br)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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